molecular formula C24H20FNO2 B11277149 5-(2-fluorophenyl)-3-hydroxy-1-(4-methylbenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-(4-methylbenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11277149
M. Wt: 373.4 g/mol
InChI Key: IYTVIMLDVREQKB-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-hydroxy-1-[(4-methylphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorine, hydroxyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-[(4-methylphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-3-hydroxy-1-[(4-methylphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

5-(2-Fluorophenyl)-3-hydroxy-1-[(4-methylphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-[(4-methylphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)-3-hydroxy-1-[(4-methylphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H20FNO2

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-hydroxy-1-[(4-methylphenyl)methyl]-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H20FNO2/c1-16-11-13-17(14-12-16)15-26-22(19-9-5-6-10-20(19)25)21(23(27)24(26)28)18-7-3-2-4-8-18/h2-14,22,27H,15H2,1H3

InChI Key

IYTVIMLDVREQKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

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